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Introduction

Lanthanum oxide (Laz0s3) has emerged as a promising high-k gate dielectric material for next-
generation complementary metal-oxide-semiconductor (CMOS) devices. Its high dielectric
constant (k = 20-27), large bandgap (= 5.8 eV), and good thermal stability make it a potential
replacement for silicon dioxide (SiOz) in scaled-down transistors, enabling further
miniaturization and improved performance.[1][2][3] These application notes provide a
comprehensive overview of the properties, deposition, characterization, and application of
La20s as a gate dielectric, along with detailed experimental protocols for researchers in the
field.

Data Presentation

The following tables summarize the key electrical and physical properties of lanthanum oxide
gate dielectrics from various literature sources.

Table 1: Electrical Properties of Lanthanum Oxide (Laz0s) Gate Dielectrics
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Table 2: Physical Properties of Lanthanum Oxide (Laz0s)
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Property Value Notes Reference(s)
A wide band gap
Band Gap (EQ) ~5.8 eV helps to reduce [1]

leakage current.

Amorphous or
Crystal Structure .
Polycrystalline

The crystalline phase
can influence the [2][4]

dielectric constant.

Hygroscopicity High

Absorbs moisture
from the air, which can
[1][2]

degrade its dielectric

properties.

Experimental Protocols

Protocol 1: Atomic Layer Deposition (ALD) of

Lanthanum Oxide

This protocol describes a typical ALD process for depositing thin films of La2Os on a silicon

substrate.

Materials and Equipment:

P-type silicon (100) wafers

La(thd)s-DMEA)

Oxidant (e.g., Os or H20 vapor)

High-purity nitrogen (N2) gas

ALD reactor

Procedure:

¢ Substrate Preparation:

Lanthanum precursor (e.g., tris(N,N'-diisopropylformamidinato)lanthanum [La(iPrfAMD)s] or
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1. Perform a standard RCA clean of the silicon wafers to remove organic and metallic
contaminants.

2. Dip the wafers in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

3. Immediately load the wafers into the ALD reactor to minimize re-oxidation.

e ALD Process:

1. Heat the La precursor to its optimal sublimation temperature (e.g., 150 °C for La(thd)s-
DMEA).[12]

2. Set the substrate temperature within the ALD window (e.g., 200-250 °C).[12]

3. Introduce the La precursor into the reactor chamber for a set pulse time (e.g., 8 seconds).
[12]

4. Purge the chamber with N2 gas to remove any unreacted precursor and byproducts (e.g.,
45 seconds).[12]

5. Introduce the oxidant (e.g., Os) into the chamber for a set pulse time (e.g., 100
milliseconds).[12]

6. Purge the chamber with N2 gas (e.g., 10 seconds).[12]

7. Repeat this cycle until the desired film thickness is achieved. The growth rate is typically
around 0.4 A/cycle.[12]

o Post-Deposition Annealing (PDA):

1. Perform PDA in a nitrogen atmosphere at a temperature between 400 °C and 800 °C to
improve the film quality and reduce defects.[9][13]

Protocol 2: Fabrication of a Metal-Oxide-Semiconductor
Capacitor (MOSCAP)

This protocol outlines the steps to fabricate a MOSCAP for electrical characterization of the
La20s gate dielectric.
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Materials and Equipment:
« Silicon wafer with La20s film
o Metal for gate electrode (e.g., Aluminum, Tungsten)
» Photolithography equipment and materials (photoresist, developer, mask)
o Metal deposition system (e.g., sputtering or evaporation)
e Wet etching chemicals (e.g., appropriate metal etchant)
e Probe station and semiconductor parameter analyzer
Procedure:
o Gate Electrode Patterning:
1. Spin-coat a layer of photoresist onto the Laz0s film.
2. Expose the photoresist to UV light through a photomask defining the gate electrode areas.
3. Develop the photoresist to create the desired pattern.
o Gate Metal Deposition:

1. Deposit a layer of the chosen gate metal over the patterned photoresist using sputtering or
evaporation.

o Lift-off:

1. Immerse the wafer in a suitable solvent (e.g., acetone) to dissolve the remaining
photoresist, lifting off the metal on top of it and leaving the patterned metal gate
electrodes.

e Backside Contact:

1. Etch the backside of the wafer with HF to remove any oxide.
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2. Deposit a layer of aluminum on the backside to form an ohmic contact.

o Post-Metallization Annealing (PMA):

1. Perform PMA in a forming gas (e.g., 95% Nz, 5% H2) atmosphere at around 400 °C to
improve the metal-semiconductor contact and passivate interface traps.

Protocol 3: Electrical Characterization

Capacitance-Voltage (C-V) Measurement:
e Place the fabricated MOSCAP on the probe station.
o Connect the probes to the gate electrode and the backside contact.

e Using a semiconductor parameter analyzer, sweep the gate voltage from accumulation to
inversion and back, while measuring the capacitance at a high frequency (e.g., 1 MHz).

o From the C-V curve, extract key parameters such as the oxide capacitance (Cox), flat-band
voltage (Vfb), and interface trap density (Dit).

Current-Voltage (I-V) Measurement:

o With the same setup, sweep the gate voltage and measure the corresponding leakage
current through the gate dielectric.

» Plot the leakage current density (Jg) versus the applied electric field to determine the
breakdown field.

Mandatory Visualization
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Caption: Experimental workflow for fabricating and characterizing La20s-based MOS
capacitors.
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Caption: Logical relationships between material properties, process parameters, and device
performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.semanticscholar.org/paper/XPS-Study-of-the-Bonding-Properties-of-Lanthanum-a-Wong-Iwai/9c5e8d71302bc97dbb2325ee4ae495905b5896a3
https://www.semanticscholar.org/paper/XPS-Study-of-the-Bonding-Properties-of-Lanthanum-a-Wong-Iwai/9c5e8d71302bc97dbb2325ee4ae495905b5896a3
https://medium.com/@dinis.cruz/dot-language-graph-based-diagrams-c3baf4c0decc
https://www.researchgate.net/publication/261302641_Performance_improvement_of_La2O3p-GaAs_MOS_capacitor_by_using_Si_pasivation_layer
https://www.danieleteti.it/post/dot-language-guide-for-devs-and-analysts-en/
https://www.danieleteti.it/post/dot-language-guide-for-devs-and-analysts-en/
https://graphviz.org/doc/info/lang.html
https://www.jos.ac.cn/fileBDTXB/oldPDF/09042001.pdf
https://www.scribd.com/doc/249245317/MOSCAP-Fabrication
https://www.researchgate.net/figure/C-V-and-J-V-characteristics-of-W-La-2-O-3-n-Si-capacitor-without-annealing-EOT-was_fig3_266638927
https://www.mdpi.com/2079-6412/13/5/870
https://www.researchgate.net/profile/Max_Lemme/publication/261167519_Atomic_layer_deposition-based_interface_engineering_for_high-kmetal_gate_stacks/links/00b7d533a8f5836520000000/Atomic-layer-deposition-based-interface-engineering-for-high-k-metal-gate-stacks.pdf
https://www.benchchem.com/product/b073253#lanthanum-oxide-as-a-gate-dielectric-in-electronic-devices
https://www.benchchem.com/product/b073253#lanthanum-oxide-as-a-gate-dielectric-in-electronic-devices
https://www.benchchem.com/product/b073253#lanthanum-oxide-as-a-gate-dielectric-in-electronic-devices
https://www.benchchem.com/product/b073253#lanthanum-oxide-as-a-gate-dielectric-in-electronic-devices
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073253?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

